2-Benzylsuccinic anhydride, (S)-

Vue d'ensemble

Description

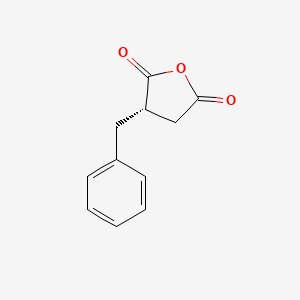

2-Benzylsuccinic anhydride, (S)-, also known as (S)-2-Benzylsuccinic anhydride, is a chemical compound with the molecular formula C11H10O3. It is a white crystalline powder that is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique stereochemistry, with an absolute configuration at the chiral center .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Benzylsuccinic anhydride, (S)-, can be synthesized through several methods. One common approach involves the reaction of an acid chloride with the sodium salt of a carboxylic acid, resulting in the formation of the anhydride via nucleophilic acyl substitution . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature to convert carboxylic acids directly into anhydrides .

Industrial Production Methods: Industrial production of 2-Benzylsuccinic anhydride, (S)-, typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylsuccinic anhydride, (S)-, undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form the corresponding carboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, often in the presence of a base or acid catalyst.

Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.

Aminolysis: Amines, often under mild heating conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Corresponding carboxylic acid.

Alcoholysis: Esters.

Aminolysis: Amides.

Reduction: Primary alcohols.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis

- 2-Benzylsuccinic anhydride, (S)-, serves as a versatile reagent in organic synthesis. It is utilized for the formation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions. Its ability to react with nucleophiles makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

- The compound primarily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is attacked by nucleophiles such as alcohols and amines, leading to the formation of various products:

- Hydrolysis : Produces the corresponding carboxylic acid.

- Alcoholysis : Yields esters.

- Aminolysis : Results in amides.

- Reduction : Converts to primary alcohols using reducing agents like lithium aluminum hydride.

Biological Applications

Potential Biological Activities

- Research has indicated that 2-Benzylsuccinic anhydride, (S)-, may exhibit biological activities that warrant further investigation. Studies focus on its interactions with biomolecules and potential therapeutic properties. For example, it has been explored for its role in inhibiting carboxypeptidase A, which could have implications in drug design for various diseases.

Medicinal Applications

Therapeutic Properties and Drug Synthesis

- The compound is being investigated for its potential as a precursor in drug synthesis. Its unique structural features allow it to be modified into various pharmacologically active compounds. Case studies have shown that derivatives of 2-Benzylsuccinic anhydride can possess significant biological activity, making them candidates for further development in pharmaceuticals.

Industrial Applications

Production of Polymers and Resins

- In industrial settings, 2-Benzylsuccinic anhydride, (S)-, is utilized in the production of polymers and resins. Its chemical stability and reactivity make it suitable for use in high-performance materials. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Forms esters, amides; versatile intermediate |

| Biology | Investigated for biological activities | Potential inhibitor of carboxypeptidase A |

| Medicine | Precursor in drug synthesis | Derivatives show significant biological activity |

| Industry | Production of polymers and resins | Enhances material properties |

Case Studies

-

Carboxypeptidase A Inhibition

- A study demonstrated that 2-Benzylsuccinic anhydride effectively inhibits carboxypeptidase A activity, leading to alterations in peptide metabolism. This inhibition suggests potential therapeutic applications in conditions where peptide regulation is crucial.

-

Polymer Development

- Research into the incorporation of 2-Benzylsuccinic anhydride into polymer formulations revealed enhanced thermal stability and mechanical properties compared to traditional materials. This application highlights its utility in developing advanced materials for industrial use.

-

Drug Design

- Derivatives synthesized from 2-Benzylsuccinic anhydride have been evaluated for their pharmacological properties, indicating their potential as new drug candidates targeting various diseases.

Mécanisme D'action

The mechanism of action of 2-Benzylsuccinic anhydride, (S)-, involves its reactivity as an anhydride. The compound undergoes nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products such as esters, amides, and acids . The electrophilic nature of the carbonyl carbon is enhanced by the presence of the anhydride group, making it highly reactive towards nucleophiles .

Comparaison Avec Des Composés Similaires

2-Benzylsuccinic anhydride, DL-: A racemic mixture of the compound with no specific stereochemistry.

Succinic anhydride, benzyl-: Another name for the racemic mixture.

3-Benzyl-2,5-dihydrofuran-2,5-dione: A structurally similar compound with different stereochemistry.

Uniqueness: 2-Benzylsuccinic anhydride, (S)-, is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical specificity can be crucial in applications where chirality plays a significant role, such as in drug synthesis and biological studies.

Activité Biologique

2-Benzylsuccinic anhydride, (S)- is a compound with notable biological activities that have garnered attention in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

2-Benzylsuccinic anhydride, (S)- has the chemical formula CHO and is characterized by its anhydride functional group. The synthesis typically involves the reaction of 2-benzylsuccinic acid with acetic anhydride or other dehydrating agents to form the anhydride form. This reaction can be optimized through various conditions such as temperature and catalyst choice to enhance yield and purity.

Mechanisms of Biological Activity

The biological activity of 2-benzylsuccinic anhydride, (S)- is primarily attributed to its ability to interact with specific enzymes and biological targets. Notably, it has been studied as an inhibitor of carboxypeptidase A (CPA) , an enzyme involved in protein digestion. The inhibition of CPA can lead to significant effects on peptide metabolism and has implications in drug design for various diseases.

Inhibition Studies

Research has shown that 2-benzylsuccinic anhydride acts as a competitive inhibitor of CPA. The inhibition constant (Ki) has been determined using a colorimetric assay, showing that this compound effectively reduces enzyme activity at micromolar concentrations. Such findings suggest potential applications in therapeutic contexts where modulation of peptide levels is beneficial.

Case Studies and Applications

- Drug Delivery Systems : Research has explored the use of 2-benzylsuccinic anhydride in drug delivery formulations. Its ability to form non-covalent complexes with active pharmaceutical ingredients enhances bioavailability and therapeutic efficacy.

- Cancer Research : The compound's inhibitory effects on CPA have been investigated in the context of cancer therapy, where altered peptide metabolism can influence tumor growth and progression.

- Biodegradation Studies : Related succinic acid derivatives have been studied for their role in biodegradation processes, showcasing their potential environmental applications.

Propriétés

IUPAC Name |

(3S)-3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865538-96-1 | |

| Record name | 2-Benzylsuccinic anhydride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865538961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB05909LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.